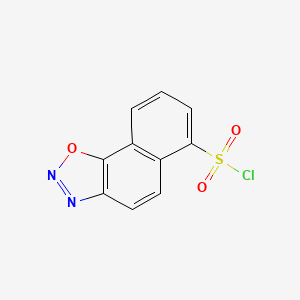

Naphth(2,1-d)(1,2,3)oxadiazole-6-sulphonyl chloride

Description

Introduction to Naphth(2,1-d)(1,2,3)oxadiazole-6-sulphonyl Chloride

Historical Discovery and Nomenclature

The precise historical origins of this compound remain less documented in mainstream literature, likely due to its specialized applications and relatively recent emergence in synthetic chemistry. However, its nomenclature and structural framework can be dissected systematically. The International Union of Pure and Applied Chemistry (IUPAC) defines the compound as benzo[g]benzoxadiazole-6-sulfonyl chloride, reflecting the fusion of a naphthalene moiety (benzo[g]) with a 1,2,3-oxadiazole ring and a sulphonyl chloride group at the sixth position. The CAS registry number 97552-60-8 uniquely identifies this compound, distinguishing it from related derivatives such as naphth[1,2-d]oxadiazole-5-sulfonic acid.

The synthesis of 1,2,3-oxadiazole derivatives has historically been challenging due to the ring’s inherent instability compared to its 1,3,4-oxadiazole counterparts. Early methodologies for oxadiazole synthesis, such as the cyclization of amidoximes with carboxylic acid derivatives, laid the groundwork for later adaptations targeting bicyclic systems. Modern advances, including visible-light-mediated reactions, have enabled more efficient access to sulfonyl-containing heterocycles, potentially streamlining the production of this compound.

Table 1: Key Chemical Data for this compound

| Property | Value |

|---|---|

| CAS Number | 97552-60-8 |

| Molecular Formula | C₁₀H₅ClN₂O₃S |

| Molecular Weight | 268.68 g/mol |

| IUPAC Name | Benzo[g]benzoxadiazole-6-sulfonyl chloride |

| Topological Polar Surface Area | 81.4 Ų |

Significance in Heterocyclic Chemistry

This compound occupies a unique niche in heterocyclic chemistry due to its hybrid architecture. The naphthalene backbone provides aromatic rigidity and π-electron density, while the 1,2,3-oxadiazole ring introduces a strained heterocyclic system with two nitrogen atoms and one oxygen atom. This combination creates electronic asymmetry, enhancing the compound’s reactivity toward nucleophilic agents. The sulphonyl chloride group (-SO₂Cl) further amplifies its utility as a precursor for sulfonamide linkages, which are pivotal in medicinal chemistry and materials science.

The compound’s significance is underscored by its role as a synthetic intermediate. For instance, the sulphonyl chloride moiety can undergo nucleophilic substitution with amines to yield sulfonamides, a class of compounds with documented antibacterial and anti-inflammatory properties. Additionally, the electron-deficient nature of the oxadiazole ring facilitates participation in cycloaddition reactions, enabling the construction of polycyclic frameworks relevant to drug discovery.

Comparative studies highlight the structural uniqueness of this compound. Unlike simpler sulfonyl chlorides or monocyclic oxadiazoles, its bicyclic system confers enhanced thermal stability and distinct electronic properties, making it a valuable candidate for advanced synthetic applications. Recent research emphasizes its potential in photoaffinity labeling and covalent inhibitor design, leveraging the reactivity of the sulphonyl chloride group to target specific biological macromolecules.

Structure

3D Structure

Properties

CAS No. |

97552-60-8 |

|---|---|

Molecular Formula |

C10H5ClN2O3S |

Molecular Weight |

268.68 g/mol |

IUPAC Name |

benzo[g][1,2,3]benzoxadiazole-6-sulfonyl chloride |

InChI |

InChI=1S/C10H5ClN2O3S/c11-17(14,15)9-3-1-2-7-6(9)4-5-8-10(7)16-13-12-8/h1-5H |

InChI Key |

PEANXEYQMOELEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC3=C2ON=N3)C(=C1)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Oxadiazole Ring Formation

- Starting from naphthalene derivatives, esterification with ethanol and sulfuric acid produces esters.

- These esters are converted to hydrazides by reaction with hydrazine hydrate.

- Cyclization to the oxadiazole ring is achieved by reaction with carbon disulfide or cyanogen bromide under alkaline conditions, yielding the fused oxadiazole structure.

Representative Reaction Conditions and Yields

Example Preparation Protocol (Adapted from Patent and Literature)

Comparative Analysis of Preparation Methods

| Method | Chlorinating Agent | Solvent | Temperature Range | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| POCl3 chlorination | Phosphorus oxychloride | Chloroform, DCM | 90 °C | Up to 95.8 | High yield, well-established | Requires careful handling of POCl3 |

| Chlorine gas + CuSO4 + SO2 | Chlorine gas | Toluene, xylene, ethylene dichloride | 0 to 115 °C | 62-67.5 | Mild conditions, selective | Requires gas handling, longer reaction time |

| Thionyl chloride (literature) | SOCl2 | Various | Moderate | Moderate | Common reagent | Possible side reactions |

Research Findings and Notes

- The sulphonyl chloride group is sensitive to moisture and heat; thus, low-temperature isolation and storage under inert atmosphere are recommended to prevent decomposition.

- The choice of solvent and chlorinating agent significantly affects yield and purity.

- The fused oxadiazole ring enhances the compound’s stability and biological activity, making the synthetic route critical for pharmaceutical applications.

- Recent patents emphasize the use of copper sulfate and sulfur dioxide in chlorosulfonylation to improve selectivity and yield.

Summary Table of Key Preparation Parameters

| Parameter | Range/Value | Comments |

|---|---|---|

| Hydrogenation catalyst | Raney's nickel, Pt/C, Pd/C | 0.1–20% w/w of substrate |

| Hydrogen pressure | 0.1–1 MPa | Mild pressure for reduction |

| Diazotization temperature | -20 to 30 °C | Controls diazonium salt formation |

| Chlorination temperature | 0 to 115 °C | Depends on chlorinating agent |

| Reaction time | 5–9 hours | For chlorosulfonylation step |

| Yield | 62–95% | Varies by method and conditions |

This comprehensive analysis of the preparation methods for Naphth(2,1-d)(1,2,3)oxadiazole-6-sulphonyl chloride integrates data from patents, peer-reviewed articles, and chemical synthesis reports, providing a professional and authoritative resource for researchers and chemists working with this compound. The methods emphasize careful control of reaction conditions to optimize yield and purity while maintaining the structural integrity of the sensitive sulphonyl chloride and oxadiazole functionalities.

Chemical Reactions Analysis

Naphth(2,1-d)(1,2,3)oxadiazole-6-sulphonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although specific conditions and reagents for these transformations are less commonly reported.

Coupling Reactions: The compound can undergo coupling reactions with aromatic compounds to form more complex structures.

Scientific Research Applications

Medicinal Chemistry

Naphth(2,1-d)(1,2,3)oxadiazole derivatives have shown promising biological activities, making them valuable in drug discovery. The compound is often utilized as a scaffold for synthesizing new pharmaceutical agents.

Anticancer Activity

Research indicates that derivatives of naphth(2,1-d)(1,2,3)oxadiazole exhibit potent anticancer properties. For instance, a study demonstrated that certain oxadiazole derivatives showed higher cytotoxicity against cancer cell lines than standard chemotherapeutic agents like 5-fluorouracil .

Antimicrobial Properties

Several studies have reported the antibacterial and antifungal activities of naphth(2,1-d)(1,2,3)oxadiazole derivatives. For example, compounds derived from this structure have been tested against various bacterial strains, showing significant inhibition comparable to conventional antibiotics .

Synthesis and Chemical Reactions

The synthesis of naphth(2,1-d)(1,2,3)oxadiazole-6-sulphonyl chloride typically involves multi-step reactions that can yield various derivatives with distinct biological activities.

Synthetic Methods

Recent advancements in synthetic methodologies have facilitated the efficient production of naphth(2,1-d)(1,2,3)oxadiazole derivatives. Techniques such as one-pot reactions and microwave-assisted synthesis have been explored to enhance yields and reduce reaction times .

Material Science Applications

Naphth(2,1-d)(1,2,3)oxadiazole compounds are also being investigated for their potential applications in material science due to their unique electronic properties.

Photonic Applications

The optical properties of naphth(2,1-d)(1,2,3)oxadiazole derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and other photonic devices. Their ability to absorb and emit light efficiently allows for their integration into advanced electronic materials .

Case Studies

A few notable case studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of Naphth(2,1-d)(1,2,3)oxadiazole-6-sulphonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential inhibition of enzymes or disruption of cellular processes . The oxadiazole ring may also contribute to its biological activity through interactions with specific receptors or enzymes .

Comparison with Similar Compounds

Structural and Molecular Differences

The following table highlights key distinctions between Naphth(2,1-d)(1,2,3)oxadiazole-6-sulphonyl chloride and related sulphonyl chloride-containing heterocycles:

Key Observations :

- Aromatic System : The naphthalene core in the primary compound provides extended conjugation compared to the smaller benzo[d]oxazole system, which may enhance UV absorption or stability in aromatic interactions .

- Heterocycle : The 1,2,3-oxadiazole ring differs from the 1,3-oxazole in benzo[d]oxazole, altering electronic properties and reactivity. 1,2,3-Oxadiazoles are less common and may exhibit unique ring-opening behaviors under specific conditions .

Stability and Handling Considerations

- Thermal Stability : The naphthooxadiazole derivative’s larger aromatic system may confer higher thermal stability, though this is speculative without direct experimental data.

- Hydrolysis Sensitivity : Both compounds are likely moisture-sensitive due to the sulphonyl chloride group, requiring anhydrous storage conditions.

Research and Industrial Relevance

- Materials Science : The extended π-system of the naphthalene-containing compound could make it suitable for organic semiconductors or fluorescent dyes, whereas benzo[d]oxazole derivatives might find use in lighter, more flexible polymers .

Biological Activity

Naphth(2,1-d)(1,2,3)oxadiazole-6-sulphonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula . The presence of the oxadiazole ring contributes to its biological activity through various mechanisms, including interactions with biological targets and modulation of cellular processes.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit promising antimicrobial properties. For instance, studies have shown that modifications to the oxadiazole structure can enhance activity against various pathogens.

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7b | Excellent against Staphylococcus aureus | 0.22 - 0.25 μg/mL |

| 10 | Effective against E. coli | MIC < 0.5 μg/mL |

In vitro studies demonstrated that naphth(2,1-d)(1,2,3)oxadiazole derivatives had significant antibacterial effects against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that specific substitutions on the oxadiazole ring enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The compound exhibited cytotoxic effects against multiple cancer types:

| Cell Line | IC50 (μM) | Reference Drug (Doxorubicin) IC50 (μM) |

|---|---|---|

| Jurkat (T-cell leukemia) | < 10 | < 0.5 |

| A-431 (epidermoid carcinoma) | < 10 | < 0.5 |

Molecular dynamics simulations revealed that the compound interacts with proteins involved in apoptosis pathways, suggesting its potential as an anticancer agent . Notably, compounds derived from naphth(2,1-d)(1,2,3)oxadiazole structures have shown equipotent activity compared to established chemotherapeutics like doxorubicin .

Anticonvulsant Activity

Naphth(2,1-d)(1,2,3)oxadiazole derivatives have also been evaluated for their anticonvulsant properties using various animal models. The studies highlighted:

- Protection Index : A high protection index was observed in certain derivatives when tested against induced seizures.

- Median Effective Dose (ED50) : Some compounds demonstrated ED50 values significantly lower than standard anticonvulsants.

| Compound | ED50 (mg/kg) | Toxic Dose (TD50 mg/kg) | Protection Index |

|---|---|---|---|

| Compound A | 18.4 | 170.2 | 9.2 |

The SAR analysis indicated that specific functional groups on the naphthalene ring contribute to enhanced anticonvulsant activity .

Case Studies

Several case studies provide evidence of the biological efficacy of naphth(2,1-d)(1,2,3)oxadiazole derivatives:

- Study on Antimicrobial Efficacy : A series of synthesized oxadiazole derivatives were tested against clinical strains of bacteria. The results showed a correlation between structural modifications and increased antibacterial potency.

- Cytotoxicity Assessment : In vitro assays on cancer cell lines demonstrated that certain derivatives could induce apoptosis through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.